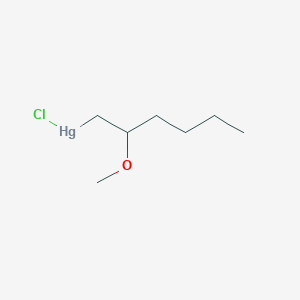
Chloro(2-methoxyhexyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(2-methoxyhexyl)mercury is an organomercury compound with the chemical formula C7H15ClHgO
Preparation Methods
The synthesis of Chloro(2-methoxyhexyl)mercury typically involves the reaction of 2-methoxyhexanol with mercuric chloride. The reaction is carried out in an organic solvent such as ethanol or methanol, under controlled temperature and pressure conditions. The general reaction scheme is as follows:
2-methoxyhexanol+HgCl2→this compound+HCl
Industrial production methods may involve the use of more advanced techniques such as continuous flow reactors to ensure higher yields and purity of the final product.
Chemical Reactions Analysis
Chloro(2-methoxyhexyl)mercury undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: It can be reduced to elemental mercury under certain conditions.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different organomercury compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chloro(2-methoxyhexyl)mercury has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: This compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of other organomercury compounds and as a preservative in some industrial applications.
Mechanism of Action
The mechanism of action of Chloro(2-methoxyhexyl)mercury involves its interaction with cellular components such as proteins and nucleic acids. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. Additionally, it can interact with DNA, causing mutations and other genetic alterations.
Comparison with Similar Compounds
Chloro(2-methoxyhexyl)mercury can be compared with other organomercury compounds such as methylmercury and ethylmercury. While all these compounds contain mercury, they differ in their chemical structures and properties. For example, methylmercury is known for its high toxicity and ability to bioaccumulate in living organisms, whereas this compound has different reactivity and applications.
Similar compounds include:
- Methylmercury (CH3Hg+)
- Ethylmercury (C2H5Hg+)
- Phenylmercury (C6H5Hg+)
Each of these compounds has unique properties and applications, making them valuable in different scientific and industrial contexts.
Properties
CAS No. |
62594-75-6 |
|---|---|
Molecular Formula |
C7H15ClHgO |
Molecular Weight |
351.24 g/mol |
IUPAC Name |
chloro(2-methoxyhexyl)mercury |
InChI |
InChI=1S/C7H15O.ClH.Hg/c1-4-5-6-7(2)8-3;;/h7H,2,4-6H2,1,3H3;1H;/q;;+1/p-1 |
InChI Key |
XIAXHIQRXGDWAC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(C[Hg]Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















